N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c22-13-3-1-12(2-4-13)18-25-21-27(26-18)15(10-32-21)7-8-23-19(28)20(29)24-14-5-6-16-17(9-14)31-11-30-16/h1-6,9-10H,7-8,11H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYPYUNJFDLBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it is predicted that it may cause stimulant-related psychological and somatic effects.
Biochemical Pathways
Without specific target information, it’s challenging to accurately describe the biochemical pathways this compound affects. Given its predicted stimulant effects, it may influence pathways related to neurotransmitter release or reuptake, potentially affecting dopamine, serotonin, or norepinephrine pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its site of action after administration.
Result of Action
Given its predicted stimulant effects, it may lead to increased neurotransmitter release, potentially resulting in heightened alertness, energy, or mood.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s stability under various conditions, it’s difficult to predict how these factors might impact its action.
Activité Biologique
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a thiazolo[3,2-b][1,2,4]triazole structure through an oxalamide bond. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN5O3 |
| Molecular Weight | 439.91 g/mol |
| CAS Number | 2034240-11-2 |
Anticancer Activity
Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties. The thiazole and triazole components are known to interact with various cellular pathways involved in cancer progression. For instance, derivatives of thiazolidinones have shown significant antitumor activity by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
Research has suggested that the compound may possess anti-inflammatory properties. Compounds featuring similar oxalamide linkages have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Antimicrobial Activity
The thiazole ring system is associated with antimicrobial properties. Studies on thiazolidinone derivatives have demonstrated activity against various bacterial strains and fungi, suggesting that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide may also exhibit similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazole and dioxole rings can significantly influence their pharmacological profile. For example:
- Substituents on the Thiazole Ring: The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and may improve binding affinity to target proteins.
- Dioxole Moiety Modifications: Alterations in this region can affect solubility and bioavailability.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of related oxalamide compounds in vitro against breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of oxalamide derivatives in a carrageenan-induced paw edema model. Compounds were shown to reduce edema significantly compared to controls, indicating their potential as anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
